

A Technical Guide to the Physicochemical Properties of the Echinocandin B Nucleus

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Compound of Interest

Compound Name: *echinocandin B nucleus*

Cat. No.: *B15552914*

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Abstract: The **echinocandin B nucleus** is a cyclic hexapeptide that forms the structural core of echinocandin B, a naturally occurring lipopeptide antifungal. It serves as a critical starting intermediate in the semi-synthesis of potent antifungal drugs, most notably Anidulafungin. The removal of the native linoleoyl side chain from echinocandin B to yield the nucleus is a pivotal step that allows for subsequent chemical modifications to optimize the pharmacological profile, including solubility, toxicity, and efficacy.^{[1][2]} This guide provides an in-depth overview of the known physicochemical properties of the **echinocandin B nucleus**, details relevant experimental protocols for its production and purification, and illustrates its mechanism of action, tailored for researchers and professionals in drug development.

Molecular Structure and Identification

The **echinocandin B nucleus** is the deacylated form of echinocandin B, lacking the fatty acid side chain. This modification significantly increases its hydrophilicity. It is the key precursor for the semi-synthesis of the antifungal agent Anidulafungin.^{[1][3]}

Table 1: Identification of **Echinocandin B Nucleus** and its Hydrochloride Salt

| Identifier | Echinocandin B Nucleus | Echinocandin B Nucleus Hydrochloride |
|-------------------|--|--|
| PubChem CID | 9875888[4] | N/A |
| CAS Number | N/A | 1029890-89-8[5][6] |
| Molecular Formula | C ₃₄ H ₅₁ N ₇ O ₁₅ [3][4] | C ₃₄ H ₅₁ N ₇ O ₁₅ · HCl[5][6] |
| IUPAC Name | (3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.0 ^{9,13}]heptacosane-2,5,8,14,17,23-hexone[4] | Not specified |
| Synonyms | Anidulafungin Nucleus, SL 7810 nucleus, A-30912 A nucleus[4][7] | Echinocandin B Hydrochloride[5] |

Physicochemical Properties

The physicochemical characteristics of the **echinocandin B nucleus** are fundamental to its handling, formulation, and role as a pharmaceutical intermediate.

Table 2: Summary of Physicochemical Properties (Computed)

| Property | Value | Source |
|--------------------------------|---------------------------|-----------------------|
| Molecular Weight | 797.8 g/mol | PubChem[4] |
| Molecular Weight (HCl Salt) | 834.27 g/mol | TOKU-E[5] |
| Exact Mass | 797.34431395 Da | PubChem[4] |
| XLogP3-AA | -4.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 14 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 18 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Topological Polar Surface Area | 409 Å ² | PubChem |
| Appearance (HCl Salt) | White or off-white powder | Amerigo Scientific[6] |

Solubility

The parent compound, echinocandin B, exhibits poor water solubility due to its lipophilic linoleoyl side chain and is soluble in organic solvents like ethanol, methanol, DMF, and DMSO. [8][9][10] In contrast, the **echinocandin B nucleus**, having had this lipid tail removed, is significantly more hydrophilic, as indicated by its negative XLogP3-AA value of -4.6.[4] Its improved water solubility is leveraged in purification processes, where the crude nucleus can be dissolved in aqueous solutions before chromatographic separation.[11] However, further modifications to the nucleus are often employed to enhance aqueous solubility for clinical applications.[12][13]

Stability

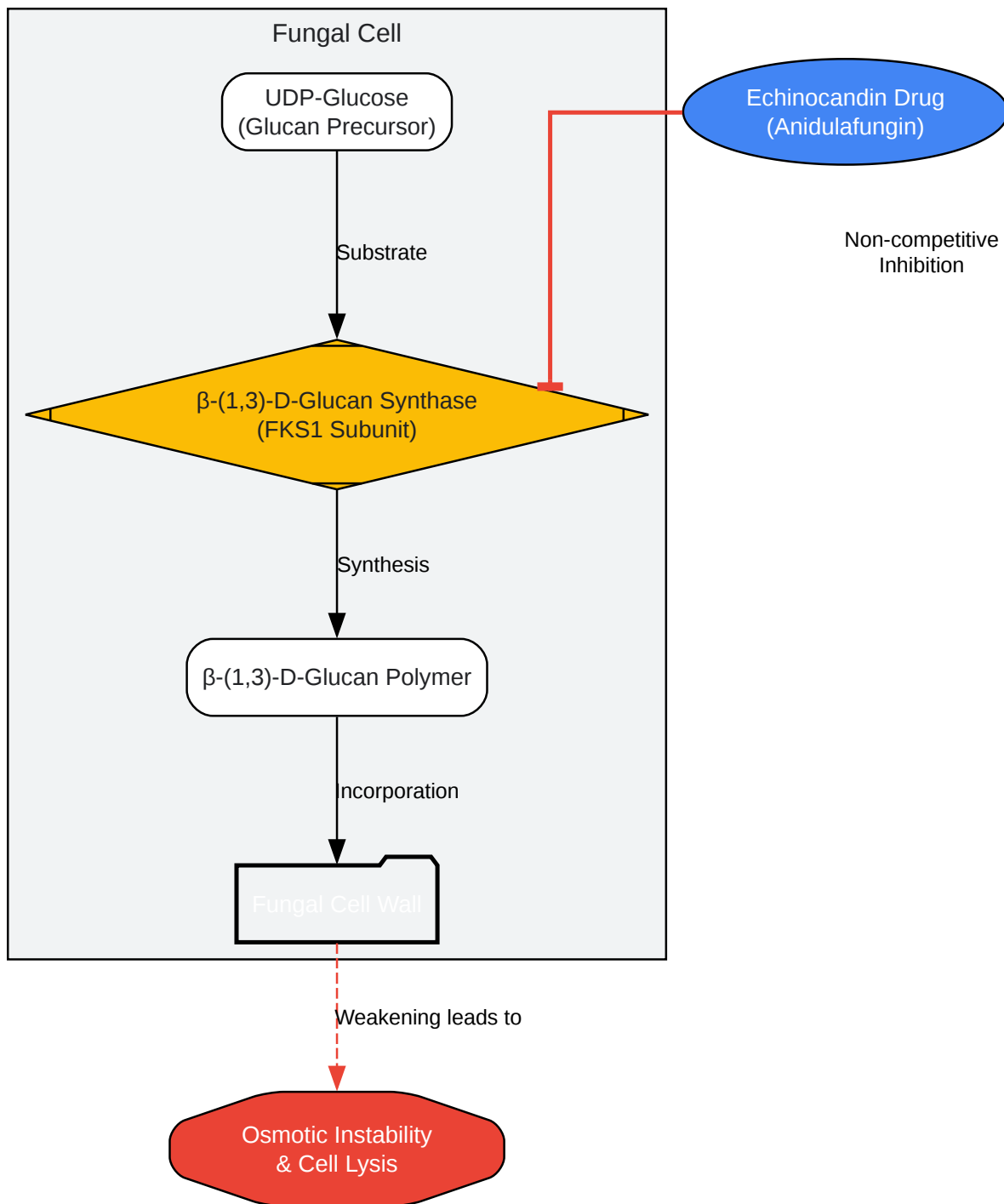
The stability of the **echinocandin B nucleus**, particularly its hydrochloride salt, is a critical parameter for its use as a pharmaceutical intermediate, directly impacting the quality and shelf-life of the final active pharmaceutical ingredient.[14] Key factors influencing its stability include:

- **Temperature:** Higher temperatures accelerate chemical degradation pathways such as hydrolysis and oxidation.[14] Therefore, storage at low temperatures, typically -20°C, is recommended to maintain long-term stability.[5][14]

- **Humidity:** The cyclic peptide structure contains multiple amide bonds that are susceptible to hydrolysis. High humidity environments can promote this degradation, making it crucial to store the compound in dry conditions with appropriate protective packaging.[\[14\]](#)
- **pH:** Hydrolysis of the amide bonds can be catalyzed under acidic or basic conditions.[\[14\]](#) Optimized bioconversion processes to produce the nucleus are often conducted at a specific pH (e.g., 4.5) to balance enzyme activity and product stability.[\[15\]](#)[\[16\]](#)
- **Oxidation:** The presence of several hydroxyl groups makes the molecule susceptible to oxidation, a process that can be accelerated by heat, light, and the presence of oxidizing agents.[\[14\]](#) Degradation via oxidation can alter the compound's chemical properties and biological activity.[\[14\]](#)

Mechanism of Action of Echinocandin-Based Antifungals

Derivatives of the **echinocandin B nucleus** function by targeting the fungal cell wall, a structure absent in mammalian cells, which accounts for their high therapeutic index.[\[17\]](#)[\[18\]](#) They act as non-competitive inhibitors of the β -(1,3)-D-glucan synthase enzyme complex, specifically targeting the FKS1 subunit.[\[8\]](#)[\[17\]](#)[\[19\]](#) This enzyme is responsible for synthesizing β -(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[\[1\]](#)[\[20\]](#) By inhibiting this process, the drug disrupts cell wall construction, leading to osmotic instability and ultimately, fungal cell lysis.[\[17\]](#)[\[19\]](#)



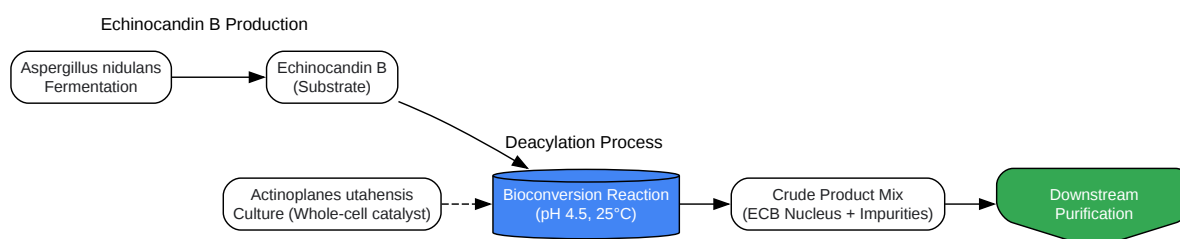
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Caption: Mechanism of action for echinocandin-based antifungals.

Experimental Protocols

Production via Enzymatic Deacylation

The **echinocandin B nucleus** is produced by the enzymatic cleavage of the linoleoyl side chain from echinocandin B. This bioconversion is a critical step in manufacturing semi-synthetic echinocandins.[1][15]



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Caption: Workflow for enzymatic production of the **echinocandin B nucleus**.

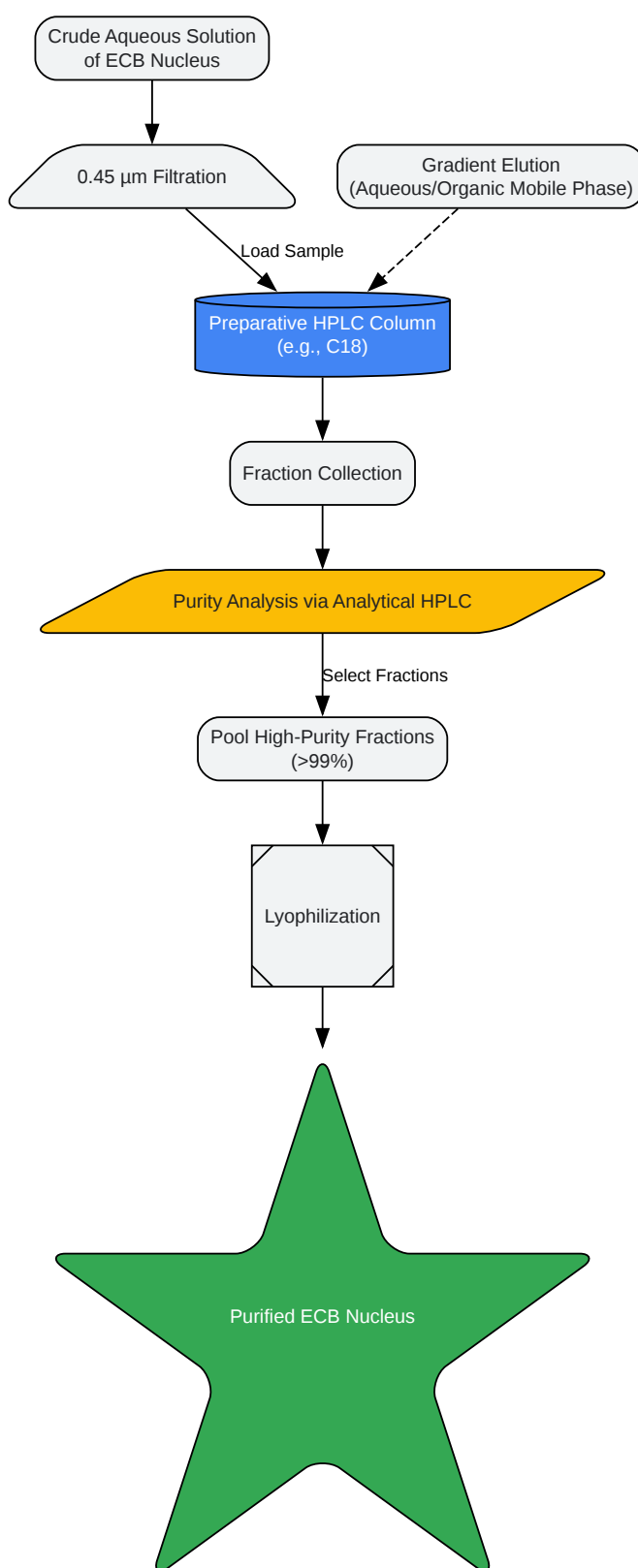
Methodology: Whole-Cell Bioconversion This protocol is based on studies optimizing the deacylation of echinocandin B using *Actinoplanes utahensis*. [15][16]

- **Cultivation of Catalyst:** *Actinoplanes utahensis* is cultured in a suitable fermentation medium to generate biomass containing the deacylase enzyme. For example, a seed medium of 1.0% glucose, 0.5% yeast powder, and 1% peptone can be used, followed by growth in a fermentation medium. [15]
- **Reaction Setup:** The biotransformation is performed by adding echinocandin B (ECB) as a substrate to the whole-cell culture of *A. utahensis*.
- **Optimized Conditions:** The reaction is maintained under optimal conditions to maximize enzyme efficiency. Studies have identified an optimal temperature of 25°C and an optimal pH of 4.5. [15][16]

- **Substrate Concentration:** The concentration of ECB is a key parameter. In one study, a concentration of 8 g/L ECB was found to be optimal, yielding a final nucleus concentration of 4.21 g/L.[\[15\]](#)[\[16\]](#)
- **Monitoring:** The reaction progress is monitored using High-Performance Liquid Chromatography (HPLC) to measure the consumption of ECB and the formation of the **echinocandin B nucleus**.[\[2\]](#)

Purification Methodologies

Achieving high purity of the **echinocandin B nucleus** is essential for its use in subsequent synthetic steps. Chromatographic techniques are commonly employed.



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Caption: Generalized workflow for the purification of the **echinocandin B nucleus**.

Methodology 1: Preparative HPLC[11] This method is capable of achieving very high purity levels suitable for pharmaceutical applications.

- Sample Preparation: The crude **echinocandin B nucleus** is dissolved in 5 to 20 times its bulk value in water. The resulting solution is filtered through a 0.45 µm membrane to remove particulate matter.
- Chromatography: The filtered sample is loaded onto a high-performance liquid preparative chromatography column.
- Elution: The nucleus is eluted using a mobile phase consisting of a mixture of an aqueous solution and an organic solvent (e.g., 0%-30% organic phase).
- Fraction Collection & Analysis: Eluted fractions are collected and analyzed for purity.
- Outcome: This process can yield the final product with a purity of over 99% and a recovery rate exceeding 85%.

Methodology 2: Macroporous Resin and Hydrophilic C18 Chromatography[21] This two-step chromatographic process is effective for removing impurities and is suitable for industrial-scale purification.

- Adsorption Step 1: The crude product is first passed through a macroporous resin column (e.g., XAD-18) to perform an initial separation.
- Adsorption Step 2: The partially purified eluate is then loaded onto a hydrophilic C18 silica gel packing column.
- Elution: Elution from the macroporous resin is performed with 8% ethanol, while elution from the C18 column uses 3% methanol.
- Outcome: This combined process can achieve a purity of more than 95% with a total yield of approximately 65%.

General Protocols for Physicochemical Property Determination

While specific experimental data for properties like pKa and melting point of the **echinocandin B nucleus** are not detailed in the provided search results, standard analytical techniques are used for cyclic peptides.

- **Structural Elucidation:** The absolute configuration and conformation of cyclic peptides can be determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chiroptical techniques like Vibrational Circular Dichroism (VCD).^[22]
- **Hydrophobicity (logP/logD):** The partition coefficient, a measure of lipophilicity, can be determined experimentally using methods like shake-flask or estimated using Reverse-Phase Liquid Chromatography (RPLC).^[23]
- **Aqueous Solubility:** This can be determined by adding an excess of the compound to an aqueous buffer, allowing it to equilibrate, and then measuring the concentration of the dissolved compound in the supernatant, often by HPLC or UV-Vis spectroscopy.
- **Melting Point:** Differential Scanning Calorimetry (DSC) is a standard technique used to determine the melting point of solid compounds.
- **pKa Determination:** The acid dissociation constant(s) can be determined experimentally using potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis by measuring changes in a physical property as a function of pH.

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of the Echinocandin B Nucleus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552914#physicochemical-properties-of-echinocandin-b-nucleus]

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